N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide
CAS No.:
Cat. No.: VC13843375
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O2 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O2/c1-21(2)13-26-20(24-21)15-8-4-6-10-17(15)23-19(25)18-12-11-14-7-3-5-9-16(14)22-18/h3-12H,13H2,1-2H3,(H,23,25) |
| Standard InChI Key | GWFYTDPDUBEYJB-UHFFFAOYSA-N |
| SMILES | CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C |
| Canonical SMILES | CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3)C |
Introduction
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide is a synthetic organic compound with a molecular formula of C21H19N3O2 and a molecular weight of 345.4 g/mol . This compound belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties, including antimalarial, anticancer, and antimicrobial activities .
Synthesis and Applications
The synthesis of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with an appropriate amine, in this case, the amine derived from the 4,4-dimethyl-4,5-dihydrooxazol-2-ylphenyl group. Quinoline derivatives are often explored for their potential in medicinal chemistry due to their diverse biological activities .
Table 2: Potential Applications of Quinoline Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume